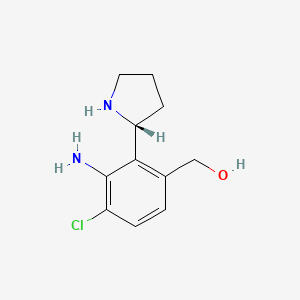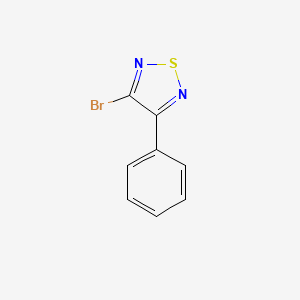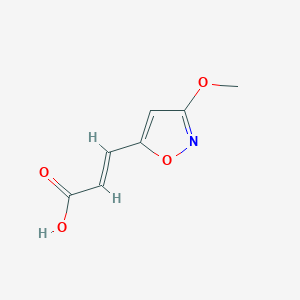
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole core with a phthalimide moiety, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The phthalimide moiety can be introduced through a nucleophilic substitution reaction involving phthalic anhydride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phthalimide moiety may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Phthalimide derivatives: Compounds with a similar phthalimide moiety.
Other indole derivatives: Compounds like tryptophan and serotonin that share the indole structure.
Uniqueness
5-(1,3-Dioxoisoindolin-2-yl) 2-ethyl 1H-indole-2,5-dicarboxylate is unique due to its combination of an indole core and a phthalimide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C20H14N2O6 |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
5-O-(1,3-dioxoisoindol-2-yl) 2-O-ethyl 1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C20H14N2O6/c1-2-27-20(26)16-10-12-9-11(7-8-15(12)21-16)19(25)28-22-17(23)13-5-3-4-6-14(13)18(22)24/h3-10,21H,2H2,1H3 |
InChI-Schlüssel |
MQYGWXAVCLVZSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)








